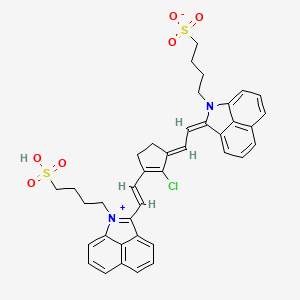

FD dye 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C39H37ClN2O6S2 |

|---|---|

Molecular Weight |

729.3 g/mol |

IUPAC Name |

4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C39H37ClN2O6S2/c40-39-29(19-21-33-31-13-5-9-27-11-7-15-35(37(27)31)41(33)23-1-3-25-49(43,44)45)17-18-30(39)20-22-34-32-14-6-10-28-12-8-16-36(38(28)32)42(34)24-2-4-26-50(46,47)48/h5-16,19-22H,1-4,17-18,23-26H2,(H-,43,44,45,46,47,48) |

InChI Key |

PSZOSCKNHBWPFC-UHFFFAOYSA-N |

Isomeric SMILES |

C1C/C(=C\C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C(=C1/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)Cl |

Canonical SMILES |

C1CC(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C(=C1C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Heptamethine Cyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

Heptamethine cyanine dyes represent a pivotal class of organic fluorophores, distinguished by their strong absorption and fluorescence emission in the near-infrared (NIR) window (700–1000 nm).[1] This spectral range is particularly advantageous for biological applications, as it allows for deeper tissue penetration, reduced light scattering, and minimal interference from endogenous autofluorescence.[2] These favorable characteristics have positioned heptamethine cyanines as essential tools in a variety of advanced biomedical applications, including in vivo imaging, photothermal therapy (PTT), photodynamic therapy (PDT), and targeted drug delivery.[1][3]

This guide provides an in-depth overview of the core photophysical properties of several key heptamethine cyanine dyes, details the experimental protocols for their characterization, and illustrates their role in theranostic applications.

Core Photophysical Properties

The utility of a heptamethine cyanine dye is defined by several key quantitative parameters that dictate its performance as a fluorescent probe or photosensitizer. These include its absorption and emission maxima (λ_abs and λ_em), molar extinction coefficient (ε), and fluorescence quantum yield (Φ_f). The polymethine chain length and terminal heterocyclic groups are primary determinants of these properties.[4] Structural modifications allow for fine-tuning of the absorption and emission profiles across the NIR spectrum.

Below is a summary of the photophysical properties for several widely used heptamethine cyanine dyes. Note that these values can vary significantly depending on the solvent and local molecular environment.

| Dye | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Solvent |

| Indocyanine Green (ICG) | ~780 | ~810 | ~200,000 | ~0.13 | DMSO |

| IR-780 | ~780 | ~805 | >200,000 | Moderate | Methanol/Ethanol |

| IR-808 | ~808 | Not specified | High | Not specified | Not specified |

| IR-820 | ~820 | ~845 | High | Low | Methanol |

| MHI-148 | ~780 | ~810 | High | Not specified | PBS |

| Sulfo-Cy7 (SCy7) | ~750 | ~775 | ~250,000 | Low | Aqueous Buffer |

Note: The data presented are compiled from multiple sources and represent typical values. Exact values are highly dependent on experimental conditions.

Key Experimental Methodologies

Accurate characterization of photophysical properties is critical for the reliable application of heptamethine cyanine dyes. Standardized protocols ensure reproducibility and comparability of data across different studies.

1. Absorption Spectroscopy

-

Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) and the molar extinction coefficient (ε).

-

Methodology:

-

A stock solution of the heptamethine cyanine dye is prepared in a high-purity solvent (e.g., DMSO, methanol, or PBS) at a known concentration.

-

A series of dilutions are prepared from the stock solution.

-

The absorbance spectra of the diluted solutions are recorded using a dual-beam UV-Vis-NIR spectrophotometer over a relevant wavelength range (e.g., 600-900 nm).

-

The λ_abs is identified as the peak of the absorption band.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the cuvette path length (typically 1 cm). A plot of absorbance versus concentration should be linear, with the slope corresponding to ε.

-

2. Fluorescence Spectroscopy

-

Objective: To determine the wavelengths of maximum fluorescence emission (λ_em) and the fluorescence quantum yield (Φ_f).

-

Methodology:

-

Solutions of the dye are prepared in the desired solvent, with absorbance at the excitation wavelength kept below 0.1 to avoid inner filter effects.

-

The sample is excited at or near its λ_abs, and the emission spectrum is recorded using a spectrofluorometer. The peak of this spectrum is the λ_em.

-

The fluorescence quantum yield (Φ_f) is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., ICG in DMSO, Φ_f = 0.13).

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Theranostics: A Dual-Modal Application

Heptamethine cyanine dyes are at the forefront of "theranostics," an approach that combines therapeutic and diagnostic capabilities into a single agent. Their intrinsic fluorescence allows for NIR imaging to locate and delineate tumor tissues, while their ability to generate heat upon NIR laser irradiation enables photothermal therapy (PTT) to ablate cancer cells. Some derivatives can also produce reactive oxygen species (ROS) for photodynamic therapy (PDT).

The diagram below illustrates the general workflow for a heptamethine cyanine-based theranostic application in oncology.

This workflow begins with the systemic administration of the dye, often encapsulated in a nanoparticle to improve solubility and circulation time. The agent accumulates in tumor tissue through passive mechanisms like the enhanced permeability and retention (EPR) effect or active targeting. NIR fluorescence imaging is then used to confirm tumor localization. Finally, image-guided irradiation with a NIR laser activates the dye's therapeutic functions, leading to localized tumor destruction via PTT and/or PDT.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. Photoisomerization of Heptamethine Cyanine Dyes Results in Red-Emissive Species: Implications for Near-IR, Single-Molecule, and Super-Resolution Fluorescence Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heptamethine Cyanine-Based Application for Cancer Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Characteristics of Near-Infrared Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral characteristics of near-infrared (NIR) fluorescent probes. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for selecting and utilizing these powerful tools in their respective fields. This guide details the key photophysical properties of common NIR probes, provides standardized experimental protocols for their characterization, and visualizes critical concepts and workflows.

Introduction to Near-Infrared Fluorescent Probes

Near-infrared (NIR) fluorescent probes, which absorb and emit light in the 650–900 nm range, have emerged as indispensable tools for in vivo imaging and other biological applications.[1][2] Their growing popularity stems from several key advantages over probes that operate in the visible spectrum. The primary benefit of using the NIR window (typically defined as 650 to 1350 nm) is the reduced absorption and scattering of light by biological tissues, such as skin and blood, at these longer wavelengths.[3][4] This allows for deeper tissue penetration, enabling the visualization of processes deep within living organisms.[5]

Furthermore, endogenous autofluorescence from biomolecules like collagen and elastin is significantly lower in the NIR region, leading to a higher signal-to-noise ratio and improved imaging contrast. These characteristics make NIR probes particularly well-suited for applications such as fluorescence-guided surgery, tracking of therapeutic agents, and monitoring of cellular processes in real-time.

Quantitative Spectral Properties of Common NIR Fluorescent Probes

The selection of an appropriate NIR probe is dictated by its specific spectral properties. Key parameters include the maximum excitation (λ_ex_) and emission (λ_em_) wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ_f_). The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength, while the quantum yield represents the efficiency of the conversion of absorbed photons into emitted photons. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.

Below is a table summarizing the spectral characteristics of several commonly used NIR fluorescent probes.

| Probe Name | Excitation Max (λ_ex_) (nm) | Emission Max (λ_em_) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_f_) | Solvent/Conditions |

| Indocyanine Green (ICG) | ~780-800 | ~810-830 | ~223,000 | ~0.14 | Plasma/Aqueous Buffer |

| IR-780 Iodide | ~780 | ~799-823 | ~265,000-330,000 | High | Varies |

| Methylene Blue | ~668-670 | ~688-690 | ~69,100 | ~0.52 | Varies |

| Nile Blue | ~631-633 | ~660 | ~76,800 | ~0.27 | Ethanol |

| Cy5.5 | ~678-683 | ~695-703 | Not specified | Not specified | Varies |

| IRDye 800CW | ~774-778 | ~789-794 | ~240,000-300,000 | Not specified | PBS/Methanol |

| Alexa Fluor 750 | ~749-752 | ~775-776 | ~240,000 | Not specified | Varies |

Experimental Protocols for Characterization of NIR Probes

Accurate characterization of the spectral properties of NIR fluorescent probes is crucial for their effective application. The following sections provide detailed methodologies for key experiments.

Measurement of Fluorescence Spectra

This protocol outlines the steps to determine the excitation and emission spectra of a NIR fluorescent probe.

Materials:

-

NIR fluorescent probe

-

Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol, DMSO)

-

Quartz cuvettes

-

Fluorescence spectrophotometer with NIR-sensitive detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the NIR probe in a suitable solvent.

-

Dilute the stock solution to a final concentration that results in an absorbance of approximately 0.1 at the expected excitation maximum to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the excitation and emission monochromators to the appropriate slit widths to balance signal intensity and spectral resolution.

-

-

Emission Spectrum Measurement:

-

Place a cuvette with the solvent (blank) in the sample holder and record a blank spectrum.

-

Replace the blank with the sample cuvette.

-

Set the excitation wavelength to the known or estimated absorption maximum of the probe.

-

Scan a range of emission wavelengths (e.g., from the excitation wavelength + 20 nm to 900 nm).

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em_).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined maximum emission wavelength (λ_em_).

-

Scan a range of excitation wavelengths (e.g., from 600 nm to the emission wavelength - 20 nm).

-

The peak of this spectrum is the maximum excitation wavelength (λ_ex_).

-

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

-

NIR fluorescent probe (sample)

-

NIR fluorescent standard with known quantum yield (e.g., Indocyanine Green in DMSO)

-

Appropriate solvent

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a series of dilutions for both the sample and the standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence.

-

Measure the fluorescence emission spectra for each solution on a fluorescence spectrophotometer, using the same excitation wavelength for all measurements.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample_ = Φ_standard_ × (Slope_sample_ / Slope_standard_) × (η_sample_² / η_standard_²)

where Φ is the quantum yield, "Slope" is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing.

Materials:

-

NIR fluorescent probe solution

-

Photostability chamber equipped with a light source that produces a combination of visible and UVA light (e.g., xenon or metal halide lamp).

-

Control sample protected from light (e.g., wrapped in aluminum foil).

-

UV-Vis spectrophotometer or fluorescence spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a solution of the NIR probe in a quartz cuvette. Prepare an identical control sample and wrap it in aluminum foil to protect it from light.

-

Exposure: Place both the sample and the control in the photostability chamber. Expose the samples to a controlled light intensity for a defined period. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: At regular intervals, remove the sample and the control from the chamber and measure their absorbance or fluorescence intensity at the maximum excitation and emission wavelengths.

-

Data Evaluation: Compare the change in absorbance or fluorescence of the exposed sample to the control sample over time. The rate of decrease in the signal is an indicator of the probe's photostability.

Visualizations of Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate important concepts and processes related to NIR fluorescent probes.

References

- 1. A sensitive near-infrared fluorescent probe for caspase-mediated apoptosis: Synthesis and application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Near-infrared window in biological tissue - Wikipedia [en.wikipedia.org]

- 4. Emergence of Two Near-Infrared Windows for In-Vivo and Intraoperative SERS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

Mechanism of action of heptamethine cyanine dyes in cellular imaging

An In-Depth Technical Guide to the Mechanism of Action of Heptamethine Cyanine Dyes in Cellular Imaging

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamethine cyanine (Cy7) dyes are a class of near-infrared (NIR) fluorophores that have garnered significant attention in biomedical research. Their unique photophysical properties, including strong absorption and emission in the NIR window (700-1000 nm), allow for deep tissue penetration and minimal background autofluorescence, making them ideal candidates for in vivo imaging.[1][2] A specific subset of these dyes has demonstrated an intrinsic ability to preferentially accumulate in tumor cells without the need for conjugation to targeting ligands.[3] This inherent tumor-targeting capability, combined with their capacity to act as photosensitizers for photodynamic therapy (PDT) and photothermal therapy (PTT), positions them as powerful "theranostic" agents—compounds that integrate both therapeutic and diagnostic functions.[1][4] This guide provides a comprehensive overview of the mechanisms governing the cellular uptake, subcellular localization, and phototherapeutic action of these versatile molecules.

Photophysical Properties

The utility of heptamethine cyanine dyes in cellular imaging is fundamentally linked to their electronic structure and resulting photophysical characteristics. They possess a long, conjugated polymethine chain flanked by two heterocyclic moieties (typically indolenine-based). This extensive π-electron system is responsible for their strong absorption of low-energy NIR light. Upon excitation, the dye molecule transitions to an excited singlet state, from which it can relax back to the ground state via fluorescence emission, also in the NIR region. Key properties include high molar extinction coefficients, large Stokes' shifts (the separation between absorption and emission maxima), and a fluorescence quantum yield that can be sensitive to the molecular environment.

Several structural features influence these properties. A rigid cyclohexenyl ring within the polymethine chain, present in dyes like IR-783 and MHI-148, enhances chemical and photostability. Modifications to the N-alkyl side chains and the heterocyclic rings can be used to fine-tune water solubility, quantum yield, and singlet oxygen generation efficiency.

Table 1: Photophysical Properties of Representative Heptamethine Cyanine Dyes

| Dye | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |

| IR-780 | ~780 | ~800 | > 200,000 | Low | Various | |

| IR-783 | ~783 | ~805 | ~200,000 | ~0.08 | PBS | |

| MHI-148 | ~780 | ~808 | ~250,000 | ~0.12 | PBS | |

| Sulfo-Cy7 | ~750 | ~773 | ~250,000 | ~0.28 | Water | |

| Dimeric Dyes (DD1-8) | 780-785 | 800-806 | 210,000 - 320,000 | 0.11 - 0.21 | DMSO |

Note: Values can vary depending on the solvent and local molecular environment.

Mechanism of Selective Cellular Uptake and Retention

A remarkable feature of certain heptamethine cyanine dyes, such as IR-780 and MHI-148, is their ability to be selectively taken up and retained by cancer cells compared to normal cells. This selectivity is not based on passive diffusion alone but is a multi-faceted process involving active transport and protein interactions.

The primary mechanisms are:

-

Organic Anion-Transporting Polypeptides (OATPs): OATPs are a family of membrane-bound transporters that are frequently overexpressed on the surface of various cancer cells. These transporters facilitate the influx of the anionic cyanine dyes into the cytoplasm. Inhibition of OATPs with agents like bromosulfophthalein (BSP) has been shown to completely block the uptake of these dyes in cancer cells, confirming the critical role of this pathway. The uptake is an active, ATP-dependent process.

-

Interaction with Serum Albumin: Upon entering the bloodstream, heptamethine cyanine dyes can bind to serum albumin. This interaction can occur through non-covalent hydrophobic interactions or, in the case of dyes with a meso-chlorine substituent, through covalent bond formation with cysteine residues on albumin. This dye-albumin complex can then accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect and be taken into cancer cells through albumin receptor-mediated endocytosis (e.g., via gp60).

-

Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia and increased mitochondrial membrane potential, also contribute to the preferential accumulation of these dyes. Hypoxia-inducible factor-1α (HIF-1α) has been shown to upregulate the expression of OATPs, creating a positive feedback loop that enhances dye uptake in hypoxic tumors.

Subcellular Localization

Once inside the cancer cell, heptamethine cyanine dyes do not distribute uniformly. Instead, they exhibit a strong propensity to accumulate in specific organelles, primarily the mitochondria and, to a lesser extent, the lysosomes.

-

Mitochondrial Accumulation: The accumulation in mitochondria is a key aspect of their mechanism. As lipophilic cations, these dyes are driven to accumulate within the mitochondrial matrix by the large negative mitochondrial membrane potential (MMP), which is often elevated in cancer cells. This targeted accumulation is crucial for their therapeutic effect, as it places the photosensitizer in close proximity to critical cellular machinery. Damage to mitochondria upon photoirradiation can efficiently trigger apoptosis. Some studies suggest specific transporters, like ABCB10 on the inner mitochondrial membrane, may also play a role in the uptake of certain dyes like IR-780.

-

Lysosomal Accumulation: Sequestration within lysosomes has also been observed. This may occur as part of the endocytic uptake pathway or as a general cellular response to foreign molecules.

Mechanism of Action in Phototherapy

Heptamethine cyanine dyes are excellent photosensitizers, meaning they can be activated by light to produce cytotoxic species. This property is harnessed in both photodynamic and photothermal therapies.

Photodynamic Therapy (PDT)

In PDT, the dye absorbs a photon of NIR light and transitions to a short-lived excited singlet state (S₁). From here, it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). The triplet-state dye can then initiate cytotoxic reactions through two primary mechanisms:

-

Type II Mechanism: The excited triplet dye transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage lipids, proteins, and nucleic acids, leading to oxidative stress and apoptotic or necrotic cell death. This is considered the dominant pathway for many cyanine dyes.

-

Type I Mechanism: The excited triplet dye can react directly with cellular substrates (e.g., via hydrogen or electron transfer) to produce radical ions, which can then react with oxygen to form other reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH).

The efficiency of ROS generation can be enhanced by modifying the dye structure, for instance, by incorporating heavy atoms like selenium to promote intersystem crossing.

Photothermal Therapy (PTT)

In PTT, the goal is to convert light energy into heat to induce hyperthermia and thermal ablation of cancer cells. Heptamethine cyanine dyes are effective PTT agents due to their strong absorption in the NIR region. Upon absorbing light, the excited dye molecules can relax back to the ground state through non-radiative decay pathways, releasing the absorbed energy as heat. This localized heating can disrupt cell membranes, denature proteins, and trigger cell death. The efficiency of this light-to-heat conversion can be improved by encapsulating the dyes within nanoparticles, which can reduce aggregation-caused quenching and enhance photostability.

Key Experimental Protocols

The following are generalized protocols for assessing the mechanism of action of heptamethine cyanine dyes. Researchers should optimize concentrations, incubation times, and instrument settings for their specific dye and cell lines.

Protocol: Cellular Uptake Analysis by Fluorescence Microscopy

This protocol allows for the visualization of dye uptake and subcellular localization.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, U87MG) onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency on the day of the experiment.

-

Dye Incubation: Prepare a stock solution of the heptamethine cyanine dye in DMSO and dilute to a final concentration (e.g., 1-10 µM) in complete cell culture medium. Remove the old medium from the cells, wash once with PBS, and add the dye-containing medium. Incubate for a specified time (e.g., 30 min to 4 hours) at 37°C.

-

(Optional) Co-staining: For subcellular localization, add organelle-specific trackers during the last 15-30 minutes of incubation (e.g., MitoTracker™ Green for mitochondria, LysoTracker™ Green for lysosomes).

-

Washing: Remove the dye-containing medium and wash the cells three times with cold PBS to remove extracellular dye.

-

Fixation (Optional): For fixed-cell imaging, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

-

Mounting & Imaging: Add fresh PBS or mounting medium to the cells. Image using a confocal or fluorescence microscope equipped with appropriate NIR laser lines (e.g., 785 nm excitation) and emission filters (e.g., 800-850 nm).

Protocol: Quantitative Uptake Analysis by Flow Cytometry

This protocol quantifies the amount of dye taken up by a cell population.

-

Cell Seeding: Culture cells in 6-well or 12-well plates to ~80% confluency.

-

Dye Incubation: Treat cells with various concentrations of the dye or for various time points as described in Protocol 5.1. Include an untreated control group.

-

Cell Harvesting: Wash cells twice with PBS. Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™ Express).

-

Cell Collection: Neutralize the dissociation reagent with complete medium and transfer the cell suspension to a 1.5 mL tube. Centrifuge at 300 x g for 5 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS buffer (PBS containing 1% BSA).

-

Analysis: Analyze the cells on a flow cytometer equipped with a laser capable of exciting the dye (e.g., a red laser at 640 nm, although suboptimal, or a dedicated NIR laser if available) and a detector for the far-red/NIR emission (e.g., APC-Cy7 or I-R channel). Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

Protocol: In Vitro Phototoxicity (PDT/PTT) Assay

This protocol measures cell viability after dye incubation and light exposure.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Dye Incubation: Replace the medium with medium containing various concentrations of the dye. Incubate for a predetermined time (e.g., 4 hours). Include "no dye" controls.

-

Washing: Remove the dye-containing medium and wash each well twice with PBS. Add fresh complete medium to each well.

-

Irradiation: Expose the designated "light" plates to a NIR laser (e.g., 808 nm) with a specific power density (e.g., 0.5-1.5 W/cm²) for a set duration (e.g., 1-10 minutes). Keep a duplicate set of plates ("dark" controls) protected from the laser.

-

Post-Irradiation Incubation: Return all plates to the incubator for 24-48 hours.

-

Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution), or PrestoBlue™. Read the absorbance or fluorescence on a plate reader.

-

Data Analysis: Normalize the viability of treated groups to the untreated control group (defined as 100% viability). Calculate IC₅₀ values for both dark and light conditions.

Conclusion

Heptamethine cyanine dyes are sophisticated molecular tools whose efficacy in cellular imaging and therapy stems from a confluence of well-defined mechanisms. Their selective accumulation in cancer cells is driven by a combination of active transport via overexpressed OATPs and interactions with serum albumin, further enhanced by the unique tumor microenvironment. Once inside the cell, their targeted localization to mitochondria provides a strategic platform for inducing cell death. Upon NIR light irradiation, these dyes efficiently generate cytotoxic ROS for photodynamic therapy or convert light to heat for photothermal therapy. A thorough understanding of these core mechanisms is essential for the rational design of new, more effective heptamethine cyanine-based agents for cancer diagnosis and treatment.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptamethine Dye Structure-Activity Relationship for In Vivo Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of heptamethine cyanine dyes, focusing on their application in in vivo near-infrared (NIR) fluorescence imaging. We delve into the molecular characteristics that govern their tumor-targeting capabilities, photophysical properties, and clearance mechanisms. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction to Heptamethine Dyes for In Vivo Imaging

Heptamethine cyanine dyes are a class of near-infrared fluorescence (NIRF) agents that have garnered significant attention for in vivo imaging.[1] Their strong fluorescence emission in the 700-1000 nm window allows for deep tissue penetration and minimal background autofluorescence, making them ideal candidates for noninvasive imaging of biological processes.[2][3] A unique subset of these dyes exhibits inherent tumor-targeting properties without the need for conjugation to specific ligands, a phenomenon termed "structure-inherent targeting".[4] This guide will elucidate the structural features that give rise to this phenomenon and other key characteristics relevant to their use in preclinical and clinical research.

Structure-Activity Relationship for Tumor Targeting

The preferential accumulation of certain heptamethine dyes in tumor tissues is a key feature for their use in cancer imaging.[5] This "structure-inherent targeting" is not a universal property of all heptamethine dyes but is dependent on specific structural motifs.

Key Structural Features for Tumor Accumulation

Comparative analyses of various heptamethine dyes have revealed common structural features that are critical for their preferential uptake and retention in cancer cells. These include:

-

A Rigidified Polymethine Chain: The introduction of a cyclic moiety, such as a chloro-cyclohexenyl ring, into the heptamethine backbone increases the structural rigidity and photostability of the dye. This rigidity is believed to be crucial for the specific interactions with transporters on cancer cells.

-

Terminal Indole Rings with Ionizable Groups: The presence of terminal tetramethyl indole rings is a common feature. Furthermore, the attachment of ionizable functional groups, such as carboxyl or sulfonate groups, to these rings is thought to contribute to their tumor selectivity.

Mechanisms of Tumor-Specific Uptake and Retention

The preferential accumulation of tumor-targeting heptamethine dyes is a multi-faceted process involving specific cellular transport mechanisms and the unique physiology of the tumor microenvironment.

A primary mechanism for the uptake of these dyes into cancer cells is through organic anion-transporting polypeptides (OATPs), a family of membrane-bound solute carriers. Several OATP isoforms, such as OATP1B3, are overexpressed in various cancers. The uptake of dyes like IR-783 and MHI-148 can be competitively inhibited by broad-spectrum OATP inhibitors like bromosulfophthalein (BSP).

The expression of OATPs in cancer cells is, in part, regulated by the hypoxic tumor microenvironment. Hypoxia-inducible factor-1α (HIF-1α) is stabilized under low oxygen conditions and acts as a transcription factor for genes containing a hypoxia response element (HRE), including several OATPs. This creates a signaling axis where tumor hypoxia promotes the expression of OATPs, leading to enhanced uptake of heptamethine dyes.

References

- 1. Role of hypoxia inducible factor-1α in the regulation of the cancer-specific variant of organic anion transporting polypeptide 1B3 (OATP1B3), in colon and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional Regulation by Hypoxia Inducible Factors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Near-Infrared (NIR) Fluorophores: Absorbance and Emission Spectra

This technical guide provides an in-depth overview of the core photophysical properties and experimental protocols for a selection of recently developed near-infrared (NIR) fluorophores. The information is intended for researchers, scientists, and professionals in drug development who are leveraging the advantages of NIR fluorescence imaging. The guide focuses on quantitative data, detailed methodologies, and visual representations of key concepts to facilitate understanding and application.

Core Concepts in NIR Fluorescence

Near-infrared (NIR) fluorophores, typically emitting in the 700-1700 nm spectral window, offer significant advantages for in vivo imaging and diagnostics. This region of the electromagnetic spectrum provides a "biological window" where light absorption and scattering by endogenous components like hemoglobin and water are minimized, allowing for deeper tissue penetration and higher signal-to-background ratios compared to visible light fluorophores.[1][2][3] The development of novel NIR fluorophores with enhanced brightness, photostability, and target specificity is a dynamic area of research with significant implications for disease diagnosis, image-guided surgery, and drug delivery monitoring.[4][5]

Many novel organic NIR fluorophores are designed based on a donor-π-acceptor-π-donor (D−π–A−π–D) architecture. This modular design allows for fine-tuning of the photophysical properties by modifying the electron-donating and electron-accepting moieties, which in turn modulates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Quantitative Data of Novel NIR Fluorophores

The following tables summarize the key photophysical properties of several recently developed classes of NIR fluorophores.

Thienothiadiazole-Based D−π–A−π–D Fluorophores

Researchers have explored thienothiadiazole (TTD) as an effective acceptor moiety in the design of NIR emissive fluorophores. The following table details the photophysical properties of two such fluorophores, TTD-HexT-Cbz and TTD-T-Cbz, in different solvents.

| Fluorophore | Solvent | Absorbance Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |

| TTD-HexT-Cbz | Toluene | 648 | 812 | 164 |

| Dichloromethane | 657 | 844 | 187 | |

| Chloroform | 660 | 853 | 193 | |

| TTD-T-Cbz | Toluene | 654 | 839 | 185 |

| Dichloromethane | 663 | 870 | 207 | |

| Chloroform | 666 | 881 | 215 |

Data sourced from Hardy et al., 2023.

4H-1-Benzopyran-Based D-A-D Fluorophores

A series of novel fluorescent molecules based on a 4H-1-benzopyran core with a donor-acceptor-donor (D-A-D) architecture have been synthesized and characterized. The spectral properties of these molecules (M-1, M-2, and M-3) were investigated in various solvents.

| Fluorophore | Solvent | Absorbance Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |

| M-1 | Dichloromethane | 500 | 795 | 295 |

| M-2 | Dichloromethane | 508 | 800 | 292 |

| M-3 | Dichloromethane | 508 | 810 | 302 |

| M-3 | DMSO | 508 | 828 | 320 |

| M-3 | Ethanol | 494 | 788 | 294 |

| M-3 | Ethyl Acetate | 490 | 786 | 296 |

| M-3 | Toluene | 492 | 767 | 275 |

Data sourced from Li et al., 2021.

Heptamethine Cyanine Dyes for NIR-Ia and NIR-Ib Imaging

A study of commercially available heptamethine cyanine dyes revealed their emission not only in the traditional NIR-I window (700-900 nm), but also in the previously underexplored 900-1000 nm NIR-Ib window. The table below summarizes the absorbance and dual emission maxima of these dyes in water.

| Fluorophore | Absorbance Max (λ_abs) (nm) | NIR-Ia Emission Max (λ_em) (nm) | NIR-Ib Emission Max (λ_em) (nm) |

| IR-775 | 770 | 794 | 920 |

| IR-780 | 780 | 804 | 930 |

| IR-783 | 782 | 800 | 925 |

| IR-797 | 788 | 808 | 935 |

| IR-806 | 788 | 808 | 940 |

| IR-808 | 808 | 830 | 950 |

Data sourced from Antaris et al., 2017.

Experimental Protocols

This section provides a detailed overview of the methodologies used for the synthesis and characterization of the novel NIR fluorophores discussed above.

Synthesis of Thienothiadiazole-Based Fluorophores (TTD-HexT-Cbz and TTD-T-Cbz)

The synthesis of the TTD-based fluorophores follows a multi-step process involving the creation of a central TTD acceptor core followed by the addition of donor arms through a palladium-catalyzed Stille cross-coupling reaction.

1. Synthesis of the TTD Core:

-

Starting Material: Thieno[3,2-b]thiophene

-

Step 1: Bromination: The starting material is first dibrominated using N-bromosuccinimide (NBS) in a solvent like chloroform or dichloromethane at room temperature.

-

Step 2: Thionation: The dibrominated intermediate is then reacted with Lawesson's reagent in a high-boiling solvent such as toluene or xylene under reflux to introduce the thiadiazole ring.

-

Step 3: Stannylation: The resulting TTD core is then stannylated using hexamethylditin and a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like toluene under reflux to prepare it for the cross-coupling reaction.

2. Synthesis of the Donor Arms:

-

The donor arms, carbazole derivatives with either hexylthiophene (HexT) or thiophene (T) linkers, are synthesized separately.

-

The carbazole is first N-alkylated to improve solubility.

-

The thiophene or hexylthiophene units are then introduced onto the carbazole core, typically through a Suzuki or other cross-coupling reaction, and subsequently brominated to prepare them for the final coupling step.

3. Stille Cross-Coupling:

-

The stannylated TTD core is reacted with the brominated donor arms in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like toluene or DMF under reflux.

-

The final product is purified using column chromatography on silica gel.

Characterization of Photophysical Properties

The absorbance and emission spectra of the synthesized fluorophores are characterized using standard spectroscopic techniques.

-

UV-Vis-NIR Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis-NIR spectrophotometer. The fluorophores are dissolved in various solvents of different polarities (e.g., toluene, dichloromethane, chloroform) at a concentration of approximately 10⁻⁵ M. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectra.

-

Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer equipped with a NIR-sensitive detector. The samples are excited at their respective absorption maxima, and the emission is scanned over the NIR range. The wavelength of maximum emission (λ_em) is determined.

-

Stokes Shift Calculation: The Stokes shift is calculated as the difference between the wavelength of maximum emission and the wavelength of maximum absorption (Stokes Shift = λ_em - λ_abs).

-

Quantum Yield Determination: Fluorescence quantum yields (Φ_F) are typically determined using a relative method with a known standard. For NIR fluorophores, a common standard is Indocyanine Green (ICG) in DMSO (Φ_F = 0.13). The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Visualizations

The following diagrams illustrate key concepts and workflows related to the novel NIR fluorophores discussed in this guide.

Caption: General molecular structure of a D-π-A-π-D NIR fluorophore.

Caption: Experimental workflow for NIR fluorophore synthesis and characterization.

References

- 1. Frontiers | Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications [frontiersin.org]

- 2. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]

- 4. Development of Near-infrared (NIR) Fluorescent Probes for Light-induced Biomedical Application - Amrita Vishwa Vidyapeetham [amrita.edu]

- 5. Near-infrared (NIR) fluorescence-emitting small organic molecules for cancer imaging and therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Understanding the Stokes Shift in Heptamethine Cyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

Heptamethine cyanine dyes are a cornerstone of near-infrared (NIR) fluorescence applications, prized for their high molar absorptivity and tunable optical properties in the spectral region where biological tissues are most transparent (700-900 nm). A critical, yet often small, photophysical parameter in these dyes is the Stokes shift—the difference between the maximum absorption and emission wavelengths. A larger Stokes shift is highly desirable as it minimizes self-absorption and crosstalk between excitation and emission signals, leading to improved signal-to-noise ratios in applications like in-vivo imaging and sensing. This guide delves into the core principles governing the Stokes shift in these vital fluorophores, providing quantitative data and detailed experimental protocols for their characterization.

The Photophysical Origin of the Stokes Shift

The Stokes shift originates from a sequence of energy-dissipating events that occur between the absorption of a photon and its subsequent emission as fluorescence. This process can be visualized using a Jablonski diagram.

Upon absorbing a photon, a molecule is promoted from its electronic ground state (S₀) to a higher vibrational level of an excited singlet state (S₁). This is followed by rapid, non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state. Fluorescence occurs when the molecule returns from this relaxed excited state to a higher vibrational level of the S₀ ground state. The energy lost during vibrational relaxation in both the excited and ground states accounts for the emitted photon having lower energy (longer wavelength) than the absorbed photon.

Several molecular and environmental factors influence the magnitude of this shift in heptamethine cyanines:

-

Molecular Rigidity: Most heptamethine dyes have a relatively rigid polymethine chain, which limits the extent of geometric relaxation in the excited state. This structural rigidity is a primary reason for their characteristically small Stokes shifts, often less than 25 nm.[1]

-

Structural Modification: Introducing specific substituents can dramatically alter the Stokes shift. For instance, adding an alkylamino group at the central position of the polymethine chain can induce excited-state intramolecular charge transfer (ICT), leading to substantial Stokes shifts exceeding 140 nm.[1][2] Similarly, creating asymmetrical structures, such as by introducing a pyridine group, can break the molecule's symmetry, reduce the π-conjugation, and increase the Stokes shift to over 200 nm.[3][4]

-

Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy levels of the ground and excited states differently. After excitation, a change in the molecule's dipole moment can induce a reorganization of the surrounding solvent molecules, which further lowers the energy of the excited state before fluorescence occurs. This solvent relaxation contributes to the overall Stokes shift.

Caption: Jablonski diagram illustrating the electronic and vibrational transitions that result in the Stokes shift.

Quantitative Spectroscopic Data

The Stokes shift is quantified as the difference in nanometers (nm) or wavenumbers (cm⁻¹) between the absorption (λ_abs) and emission (λ_em) maxima. The following table summarizes these properties for representative heptamethine cyanine dyes.

| Dye Name | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Solvent |

| Indocyanine Green (ICG) | ~780 | ~820 | ~40 | 0.012 - 0.13 | Ethanol, DMSO, Water |

| IRDye 800CW | ~774 | ~789 | ~15 | 0.09 - 0.12 | PBS, Water |

| s775z | 772 | 794 | 22 | 0.12 | PBS (pH 7.4) |

| Cy-Mu-7 | 570 | ~800 | ~230 | Not specified | PBS |

| Amino-substituted Dye (1a) | ~600 | ~740 | >140 | Not specified | Water |

Note: Spectroscopic properties, especially quantum yield, are highly dependent on the solvent and local environment.

Experimental Protocols

Accurate determination of the Stokes shift requires precise measurement of absorption and emission spectra.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength of maximum absorbance (λ_abs).

-

Principle: Measures the attenuation of light as it passes through a sample. The absorbance is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the heptamethine cyanine dye in a high-purity solvent (e.g., ethanol, DMSO, PBS). A typical concentration is in the micromolar (μM) range, aiming for an absorbance maximum between 0.1 and 1.0 AU.

-

Blank Measurement: Fill a quartz cuvette (1 cm path length) with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Replace the solvent with the dye solution and record the absorption spectrum over the desired range (e.g., 400-900 nm).

-

Data Analysis: The wavelength corresponding to the highest absorbance peak is identified as λ_abs.

-

Fluorescence Spectroscopy

This technique is used to determine the wavelength of maximum emission (λ_em).

-

Principle: A sample is excited at a specific wavelength, and the emitted light is detected at a longer wavelength.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube suitable for the NIR region).

-

Methodology:

-

Sample Preparation: Use the same or a similarly prepared dilute solution as for the absorption measurement. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

-

Acquiring the Emission Spectrum: Set the excitation wavelength, typically at or near the λ_abs. Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 750-950 nm).

-

Data Analysis: The wavelength corresponding to the peak of the fluorescence spectrum is identified as λ_em. The Stokes shift is then calculated as (λ_em - λ_abs).

-

Relative Fluorescence Quantum Yield (Φf) Measurement

The quantum yield quantifies the efficiency of the fluorescence process. The relative method is most common.

-

Principle: The fluorescence intensity of the sample is compared to that of a standard with a known quantum yield that absorbs and emits in a similar spectral region.

-

Methodology:

-

Standard Selection: Choose a suitable standard (e.g., IR-125 or IR-140 in ethanol for the NIR region).

-

Solution Preparation: Prepare a series of dilute solutions of both the sample dye and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Measurements:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and standard.

-

-

Calculation: Integrate the area under the corrected fluorescence emission spectrum for each solution to get the integrated fluorescence intensity (F). Plot F versus absorbance for both the sample and the standard. The relationship should be linear. The quantum yield of the sample (Φf_sample) is calculated using the equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

where Grad is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Workflow for Dye Characterization

The process of characterizing a new heptamethine cyanine dye, particularly for drug development applications, follows a logical progression from synthesis to functional testing.

Caption: A typical experimental workflow for the characterization and validation of a new heptamethine cyanine dye.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Heptamethine cyanine dyes with a large stokes shift and strong fluorescence: a paradigm for excited-state intramolecular charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enlarging the Stokes Shift by Weakening the π‐Conjugation of Cyanines for High Signal‐to‐Noise Ratiometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Synthesis and Structure of Novel Heptamethine Cyanine Dyes: A Technical Guide to FD-1 and FD-2 from the FD-7 Intermediate

For Immediate Release

Shanghai, China – November 27, 2025 – A detailed examination of the chemical architecture and synthetic pathways of the novel near-infrared (NIR) heptamethine cyanine dyes, FD-1 and FD-2, from the precursor FD dye 7, is presented herein. This technical guide, tailored for researchers, scientists, and professionals in the field of drug development, provides a comprehensive overview of the molecular structures and the experimental protocols for their synthesis, drawing from foundational patent literature.

Chemical Structures of FD-7, FD-1, and FD-2

The foundational precursor, this compound, is a heptamethine cyanine dye intermediate. Its molecular formula is C₃₉H₃₇ClN₂O₆S₂. The successful synthesis of the target dyes, FD-1 and FD-2, originates from this key intermediate. While the precise chemical structures are proprietary and detailed within patent literature, the general structure of a heptamethine cyanine dye consists of two nitrogen-containing heterocyclic moieties connected by a seven-carbon polymethine chain. The specific substitutions on the heterocyclic rings and the polymethine chain define the unique properties of FD-7, FD-1, and FD-2.

Synthesis of FD-1 and FD-2 from FD-7

The transformation of this compound into FD-1 and FD-2 involves specific chemical modifications. The synthesis is based on established methodologies for the creation of heptamethine cyanine dyes, which typically involve the condensation of precursor molecules in a suitable solvent system.

General Synthesis Pathway

The synthesis of heptamethine cyanine dyes, such as FD-1 and FD-2 from an intermediate like FD-7, generally follows a reaction between an indolenium salt and a polymethine bridge-forming reagent. The reaction conditions, including temperature, solvent, and the presence of a basic catalyst, are critical in driving the reaction towards the desired product and achieving high yields.

The logical workflow for the synthesis can be visualized as a progression from the starting materials to the intermediate (FD-7) and finally to the end products (FD-1 and FD-2).

Caption: General synthesis workflow from starting materials to FD-1 and FD-2 dyes via the FD-7 intermediate.

Experimental Protocol for a Representative Heptamethine Cyanine Dye Synthesis

While the specific, proprietary protocols for FD-1 and FD-2 are not publicly available, a general experimental procedure for the synthesis of a similar heptamethine cyanine dye is provided below for illustrative purposes. This protocol is based on common methodologies found in the scientific literature.

Materials:

-

Indolenium salt precursor

-

Heptamethine bridge precursor (e.g., a di-aniline derivative)

-

Anhydrous solvent (e.g., Acetonitrile, Pyridine, or N,N-Dimethylformamide)

-

Basic catalyst (e.g., Triethylamine or Sodium Acetate)

-

Acetic anhydride

Procedure:

-

A solution of the indolenium salt precursor is prepared in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The heptamethine bridge precursor is added to the solution, followed by the basic catalyst.

-

In some procedures, acetic anhydride is added, and the reaction mixture is heated to reflux for a specified period.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of a non-polar solvent (e.g., diethyl ether).

-

The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

-

Purification of the final dye is typically achieved by column chromatography or recrystallization.

The relationship between the reactants and the final products in this type of synthesis is crucial for understanding the formation of the desired dye.

Caption: Diagram illustrating the relationship between reactants, conditions, and the final heptamethine cyanine dye product.

Quantitative Data

Quantitative data regarding the synthesis of FD-1 and FD-2 from FD-7, such as reaction yields, molar ratios of reactants, reaction times, and temperatures, are highly specific to the patented procedures. For researchers aiming to replicate or build upon this work, careful optimization of these parameters would be necessary. The following table provides a template for the types of quantitative data that are critical for the successful synthesis of such dyes.

| Parameter | FD-1 Synthesis (Typical Range) | FD-2 Synthesis (Typical Range) |

| Reactant Molar Ratio | ||

| FD-7 : Reagent A | 1 : 1.2 - 2.0 | - |

| FD-7 : Reagent B | - | 1 : 1.2 - 2.0 |

| Solvent | Acetonitrile or DMF | Pyridine or Acetonitrile |

| Catalyst | Triethylamine or NaOAc | Triethylamine or K₂CO₃ |

| Temperature (°C) | 80 - 120 | 80 - 120 |

| Reaction Time (h) | 2 - 8 | 2 - 8 |

| Yield (%) | > 70% (reported in literature for similar dyes) | > 70% (reported in literature for similar dyes) |

Note: The specific reagents "A" and "B" and the precise conditions are proprietary. The values in the table are representative of typical heptamethine cyanine dye syntheses.

Conclusion

The synthesis of the novel heptamethine cyanine dyes FD-1 and FD-2 from the intermediate this compound represents a significant advancement in the development of NIR probes for various scientific applications. Understanding the underlying chemical structures and synthetic methodologies is crucial for the further development and application of these promising compounds. The information provided in this technical guide serves as a foundational resource for professionals in the field, enabling further research and innovation in the domain of near-infrared dyes.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information and general scientific principles. The exact, proprietary details of the synthesis of FD-1 and FD-2 are protected by patent law. Researchers should consult the primary patent literature for specific details.

A Technical Guide to the Core Principles of Near-Infrared Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Near-infrared (NIR) fluorescence imaging has emerged as a powerful modality in preclinical and clinical research, offering significant advantages for in vivo studies. Its ability to penetrate deep into biological tissues with minimal autofluorescence makes it an invaluable tool for drug development, from early-stage compound screening to late-stage clinical trials. This in-depth technical guide elucidates the fundamental principles of NIR fluorescence imaging, provides detailed experimental protocols, and presents key quantitative data to empower researchers in harnessing the full potential of this technology.

Core Principles of Near-Infrared Fluorescence Imaging

The utility of NIR fluorescence imaging lies in the "NIR window," a spectral range where endogenous chromophores and fluorophores, such as hemoglobin and water, have minimal absorption and scattering.[1][2] This window is typically divided into two regions:

-

NIR-I: 700-900 nm

-

NIR-II: 1000-1700 nm

Imaging within these windows results in deeper tissue penetration and a higher signal-to-noise ratio (SNR) compared to imaging in the visible spectrum.[1][3] The reduced light scattering in the NIR-II window offers even greater spatial resolution and imaging depth than the NIR-I window.[4]

The basic principle of fluorescence imaging involves the use of fluorophores, molecules that absorb light at a specific excitation wavelength and emit light at a longer wavelength. In NIR fluorescence imaging, exogenous fluorescent probes are administered and accumulate at the target site. When excited by a light source of the appropriate wavelength, these probes emit NIR light that is captured by a sensitive detector, allowing for real-time visualization of biological processes.

Quantitative Data in NIR Fluorescence Imaging

The selection of the appropriate NIR window and fluorophore is critical for successful imaging experiments. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Comparison of NIR-I and NIR-II Imaging Windows

| Feature | NIR-I Window (700-900 nm) | NIR-II Window (1000-1700 nm) | Reference(s) |

| Tissue Penetration Depth | Millimeters to ~1 cm | Up to several centimeters | |

| Signal-to-Background Ratio (SBR) | Good | Excellent | |

| Autofluorescence | Low | Negligible | |

| Light Scattering | Moderate | Low | |

| Spatial Resolution | High | Very High |

Table 2: Photophysical Properties of Common NIR Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference(s) |

| Indocyanine Green (ICG) | ~780 | ~820 | ~0.01-0.1 | ~200,000 | |

| IRDye 800CW | 774 | 789 | ~0.06 | 270,000 | |

| Alexa Fluor 790 | 784 | 814 | ~0.05 | 260,000 | |

| Cy7 | ~750 | ~770 | ~0.28 | ~250,000 |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results in NIR fluorescence imaging.

Antibody Labeling with NIR Fluorophores

This protocol describes the conjugation of a near-infrared fluorophore N-hydroxysuccinimide (NHS) ester to an antibody.

Materials:

-

Antibody (1 mg/mL in 0.1 M sodium bicarbonate, pH 8.5)

-

NIR Fluorophore NHS Ester (e.g., IVISense 680)

-

Dimethylsulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Bio-Gel P-100)

-

0.2 µm syringe filter

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Antibody Solution: Prepare 1 mL of a 1 mg/mL solution of the antibody in 0.1 M sodium bicarbonate buffer. If the antibody is in a different buffer, it should be exchanged into the bicarbonate buffer via dialysis or a spin column.

-

Reconstitute Fluorophore: Reconstitute 1 mg of the NIR fluorophore NHS ester with 100 µL of DMSO.

-

Conjugation Reaction: Add 10-30 µL of the reconstituted fluorophore to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 4:1 is often effective.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

-

Purification: Remove unconjugated fluorophore using a size-exclusion chromatography column equilibrated with PBS.

-

Sterilization: Sterile filter the labeled antibody solution through a 0.2 µm syringe filter.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the fluorophore. A correction factor for the fluorophore's absorbance at 280 nm must be applied.

-

Storage: Store the labeled antibody at 4°C in the dark.

In Vivo Tumor Imaging in Mice

This protocol outlines the procedure for imaging tumors in a mouse model using a NIR-labeled targeting agent.

Materials:

-

Tumor-bearing mice

-

NIR-labeled targeting agent (e.g., antibody, peptide)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system equipped with appropriate NIR excitation and emission filters

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane and place it on the imaging platform within the imaging system. To reduce autofluorescence from dietary sources, it is recommended to use a chlorophyll-free diet for at least one week prior to imaging.

-

Probe Administration: Inject the NIR-labeled targeting agent into the mouse, typically via tail vein injection. The optimal dose and time point for imaging should be determined in pilot studies.

-

Image Acquisition: Acquire fluorescence images at various time points post-injection to determine the optimal imaging window for tumor localization. Use an appropriate filter set for the specific NIR fluorophore being used. For example, for Cy5.5, an excitation filter of 625 ± 25 nm and an emission filter of 685 ± 25 nm can be used.

-

Image Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to determine the tumor-to-background ratio.

-

Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probe.

Cell Staining for Flow Cytometry

This protocol details the staining of cells with a NIR-conjugated antibody for analysis by flow cytometry.

Materials:

-

Single-cell suspension (0.5–1 x 10⁶ cells/mL)

-

NIR-conjugated antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Fc receptor blocking solution (optional)

-

Flow cytometer with appropriate laser and detectors for NIR fluorescence

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from tissues or cell culture. Ensure cell viability is high (>90%).

-

Fc Receptor Blocking (Optional): To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.

-

Antibody Staining: Add the NIR-conjugated antibody to the cell suspension at a predetermined optimal concentration. Incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

-

Data Acquisition: Analyze the stained cells on a flow cytometer equipped with a laser and detectors capable of exciting the NIR fluorophore and detecting its emission (e.g., a 640 nm laser and a 660/20 nm filter for APC).

Signaling Pathways and Experimental Workflows

Visualizing signaling pathways and experimental workflows is crucial for understanding the complex biological processes investigated with NIR fluorescence imaging.

Receptor-Mediated Endocytosis

Receptor-mediated endocytosis is a key mechanism for the internalization of targeted NIR probes. The following diagram illustrates this process.

Caption: Visualization of receptor-mediated endocytosis using a NIR-labeled ligand.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. NIR-labeled antibodies targeting EGFR can be used to visualize and quantify receptor expression.

Caption: Simplified EGFR signaling cascade leading to cellular responses.

Experimental Workflow for In Vivo Imaging

A well-defined workflow is crucial for the successful execution of in vivo NIR fluorescence imaging studies.

Caption: Standard workflow for in vivo NIR fluorescence imaging experiments.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 3. Recent advances in near-infrared II imaging technology for biological detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Heptamethine Cyanines: A Technical Guide to Quantum Yield and Brightness for Researchers and Drug Development Professionals

An in-depth exploration of the core photophysical properties of heptamethine cyanines, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantum yield and brightness. This document details experimental protocols, presents comparative data for a range of heptamethine cyanine dyes, and illustrates key experimental workflows.

Introduction to Heptamethine Cyanines

Heptamethine cyanines are a class of near-infrared (NIR) fluorescent dyes characterized by two heterocyclic nuclei joined by a seven-carbon polymethine chain. Their strong absorption and emission in the 700-900 nm spectral window make them invaluable tools for in vivo imaging, as light in this region exhibits deeper tissue penetration and reduced autofluorescence compared to visible light. The brightness of these dyes, a product of their molar extinction coefficient and fluorescence quantum yield, is a critical parameter for sensitive detection in biological systems. This guide delves into the nuances of these properties, offering a technical resource for the effective selection and application of heptamethine cyanines in research and development.

Understanding Quantum Yield and Brightness

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into fluorescence, resulting in a brighter signal.

Brightness , a practical measure of a fluorophore's performance, is the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the dye's ability to absorb light at a specific wavelength.

Brightness = ε × Φ

Maximizing brightness is a key goal in the design and selection of fluorescent probes for demanding applications such as in vivo imaging and high-sensitivity assays.

Quantitative Data on Heptamethine Cyanines

The following tables summarize the photophysical properties of a selection of heptamethine cyanine dyes from the literature, providing a comparative overview of their performance.

Table 1: Photophysical Properties of Representative Heptamethine Cyanines

| Dye/Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Solvent | Reference |

| Indocyanine Green (ICG) | ~780 | ~820 | ~150,000 | ~0.02-0.13 | 3,000 - 19,500 | DMSO/Water | [1][2] |

| IR-780 | ~780 | - | - | - | - | - | [3] |

| IR-800CW | ~774 | ~789 | ~229,000 | ~0.09-0.12 | 20,610 - 27,480 | PBS | [4] |

| MHI-148 | - | - | - | - | - | - | [2] |

| QuatCy | - | - | - | > ICG & MHI-148 | Markedly higher than ICG & MHI-148 | PBS | |

| s775z | 775 | 794 | 201,000 | 0.090 | 18,090 | PBS | |

| meso-phenyl Cy7 (4h) | 759 | - | 256,000 | 0.31 | 79,360 | Ethanol | |

| meso-methyl Cy7 (4g) | - | - | - | 0.08 | - | Ethanol |

Note: The photophysical properties of cyanine dyes are highly dependent on their environment, including the solvent and conjugation to biomolecules. The values presented here are for comparative purposes.

Experimental Protocols

Relative Fluorescence Quantum Yield Determination

This protocol describes the determination of the fluorescence quantum yield of a heptamethine cyanine dye relative to a known standard.

Materials and Equipment:

-

Spectrofluorometer with a corrected emission spectrum function

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Heptamethine cyanine dye of interest (sample)

-

Reference standard with a known quantum yield in the NIR region (e.g., ICG in DMSO, Φ = 0.13)

-

Spectroscopic grade solvent (e.g., DMSO, ethanol, PBS)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the sample dye and the reference standard in the chosen solvent.

-

Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength. The excitation wavelength should ideally be at the absorption maximum of the dye.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the entire emission band is captured.

-

Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std × (Grad_sample / Grad_std) × (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

Synthesis and Purification of a meso-Substituted Heptamethine Cyanine

This protocol provides a general procedure for the synthesis of a meso-substituted heptamethine cyanine dye.

Materials:

-

Appropriate quaternary indole salt

-

Substituted dianil linker (e.g., from a Vilsmeier-Haack reaction)

-

Anhydrous ethanol or other suitable solvent

-

Acetic anhydride

-

Pyridine

-

Sodium acetate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Reaction Setup:

-

Dissolve the quaternary indole salt and the substituted dianil linker in a suitable solvent such as anhydrous ethanol in a round-bottom flask.

-

Add acetic anhydride and pyridine to the mixture.

-

Add sodium acetate as a base.

-

-

Reaction:

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC or absorption spectroscopy.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate the desired heptamethine cyanine dye.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized dye using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

-

Experimental Workflows and Signaling Pathways

Workflow for Cellular Imaging with Heptamethine Cyanines

Heptamethine cyanines are widely used for cellular imaging due to their NIR properties. The following diagram illustrates a typical workflow.

Workflow for In Vivo Tumor Targeting and Imaging

The inherent tumor-targeting capabilities of some heptamethine cyanines make them excellent candidates for in vivo imaging.

Signaling Pathway for Photodynamic Therapy (PDT)

Heptamethine cyanines can act as photosensitizers in photodynamic therapy, generating reactive oxygen species (ROS) to induce cell death upon light activation.

Challenges and Troubleshooting

Quantum Yield Measurements

-

Inner Filter Effects: At high concentrations, both the excitation light and the emitted fluorescence can be reabsorbed by the dye molecules, leading to an underestimation of the quantum yield. Solution: Keep the absorbance of the solutions below 0.1 at the excitation wavelength.

-

Solvent Purity: Impurities in the solvent can quench fluorescence or have their own fluorescence, interfering with the measurement. Solution: Use high-purity, spectroscopic-grade solvents.

-

Standard Selection: The accuracy of the relative quantum yield measurement is highly dependent on the accuracy of the standard's quantum yield. Solution: Use a well-characterized and stable standard with absorption and emission spectra that overlap with the sample.

Biological Applications

-

Aggregation: Heptamethine cyanines have a tendency to aggregate in aqueous solutions, which can quench their fluorescence and alter their biological activity. Solution: Incorporate solubilizing groups into the dye structure or use formulation strategies such as encapsulation in nanoparticles.

-

Photostability: Like many fluorophores, heptamethine cyanines can be susceptible to photobleaching upon prolonged exposure to light. Solution: Use minimal excitation power and exposure times during imaging. Structural modifications, such as the introduction of a rigidizing cyclohexene ring, can improve photostability.

-